6-Bromo-7-fluoroquinoxalin-2(1H)-one
Description
6-Bromo-7-fluoroquinoxalin-2(1H)-one is a halogenated quinoxaline derivative characterized by a bicyclic aromatic structure with bromine and fluorine substituents at positions 6 and 7, respectively. The quinoxaline core consists of two fused benzene rings with two nitrogen atoms at positions 1 and 2. The compound’s molecular formula is C₈H₄BrFN₂O, with a molecular weight of approximately 243.04 g/mol (calculated based on isotopic masses from and fluorine substitution).
Quinoxaline derivatives are widely studied for their pharmaceutical and material science applications, particularly as kinase inhibitors, antimicrobial agents, and fluorescent probes. The bromo and fluoro substituents in this compound likely influence its electronic properties, solubility, and binding affinity compared to non-halogenated analogs .
Properties
IUPAC Name |
6-bromo-7-fluoro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBAOKXMAWCCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoroquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and 1,2-dibromoethane.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the quinoxaline ring. This can be achieved through various methods, including condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency. Continuous flow reactors and other advanced technologies may also be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quinoxalines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinoxalin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares 6-Bromo-7-fluoroquinoxalin-2(1H)-one with halogenated and substituted quinoxalinones:
Key Observations :
Comparison with Quinoline Derivatives
Quinoline analogs with similar substitution patterns exhibit distinct properties due to differences in ring structure:
Key Differences :
- Aromaticity: Quinoxaline’s dual nitrogen atoms create a more electron-deficient system than quinoline, affecting redox properties and ligand-receptor interactions.
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